molecular formula C9H10FNO2 B1329490 2-Fluoro-dl-phenylalanine CAS No. 325-69-9

2-Fluoro-dl-phenylalanine

Cat. No. B1329490
CAS RN: 325-69-9
M. Wt: 183.18 g/mol
InChI Key: NYCRCTMDYITATC-UHFFFAOYSA-N
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Description

2-fluorophenylalanine is a phenylalanine derivative in which the hydrogen at position 2 on the benzene ring is replaced by a fluoro group. It is a phenylalanine derivative, a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes.

Scientific Research Applications

Separation Techniques

2-Fluoro-dl-phenylalanine has been used in studies focusing on separation techniques. For example, its simultaneous separation with other fluoro-phenylalanine isomers and tyrosine was achieved using ligand-exchange micellar electrokinetic capillary chromatography (Chen, Lin, Uchiyama, & Hobo, 1998).

Genetic Studies and Bioengineering

Research involving 2-Fluoro-dl-phenylalanine has led to genetic studies and bioengineering applications. For instance, p-fluoro-dl-phenylalanine-resistant mutants in Saccharomyces cerevisiae have been isolated, significantly impacting the understanding of genetic mutations and protein overproduction (Fukuda et al., 1991).

Flavor Enhancement in Food Products

The compound has found applications in enhancing flavors in food products. Industrial yeasts resistant to p-fluoro-DL-phenylalanine were developed to improve the organoleptic properties of bakers' products by overproducing specific aroma compounds (Dueñas-Sánchez et al., 2014).

Antitumor Research

2-Fluoro-dl-phenylalanine has been used in antitumor research. Structure-activity relationships among its derivatives were explored in microbial antitumor prescreens, providing valuable insights into the design of potential antitumor agents (Otani & Briley, 1982).

Plant Physiology Studies

The compound has been employed in plant physiology studies, such as investigating its effects on the growth of Phaseolus vulgaris, offering insights into plant growth and development processes (Walton, 1966).

Expansion of Genetic Code in Microbiology

In microbiology, 2-Fluoro-dl-phenylalanine has been utilized to expand the genetic code. Site-directed incorporation of the compound in Escherichia coli was achieved, enabling the study of protein structure and function (Furter, 1998).

Protein-Ligand Interaction Studies

Lastly, it has been instrumental in understanding protein-ligand interactions, such as in the study of the structure of para-fluoro-D-phenylalanine in its complex with carboxypeptidase A (Ippolito & Christianson, 1992).

properties

IUPAC Name

2-amino-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCRCTMDYITATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313097
Record name DL-2-Fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-dl-phenylalanine

CAS RN

2629-55-2, 325-69-9, 35175-89-4
Record name DL-2-Fluorophenylalanine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorophenylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-3-(2-Fluorophenyl)alanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorophenylalanine
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Record name DL-2-Fluorophenylalanine
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Record name DL-3-(2-fluorophenyl)alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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